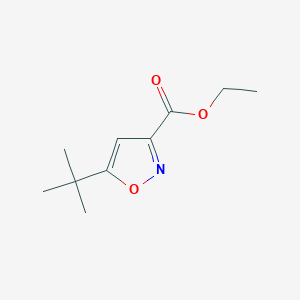
4-Fluoro-3-(tributylstannyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Fluoro-3-(tributylstannyl)pyridine” is a pyridine derivative . It is a fluorinated building block . The empirical formula is C17H30FNSn . The CAS number is 259807-88-0 .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-3-(tributylstannyl)pyridine” is represented by the linear formula C17H30FNSn . The molecular weight is 386.14 .Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
The compound has been instrumental in the development of methodologies for the synthesis of fluorinated pyridines, a class of compounds with significant importance in medicinal chemistry and material science. For example, the selective electrochemical synthesis of 4-fluoropyridine demonstrates a method where pyridine is fluorinated using specific conditions, highlighting the utility of fluorinated intermediates in creating structurally diverse molecules with potential biological functions (Fang et al., 2004).
Catalytic Reactions and Fluorolactonization
Another research area involves the enantioselective synthesis of molecules through catalytic reactions. An example is the catalytic fluorolactonization reactions that use HF-pyridine, demonstrating how fluorinated reagents can facilitate the synthesis of complex molecules with high enantio- and diastereoselectivity, essential for developing pharmaceutical compounds with precise biological activities (Woerly et al., 2016).
Material Science and Sensing Applications
In material science, the compound finds application in the synthesis of fluorescent chemosensors for metal ions, illustrating the broader utility of fluorinated pyridines in developing new materials for sensing applications. For instance, pyrrolo[3,4-c]pyridine-based fluorescent chemosensors for Fe3+/Fe2+ sensitivity showcase the design and application of fluorinated compounds in detecting metal ions within biological and environmental samples, highlighting the compound's role in the development of novel sensing technologies (Maity et al., 2018).
Propriétés
IUPAC Name |
tributyl-(4-fluoropyridin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANESXSMTSMSYEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FNSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586055 |
Source


|
| Record name | 4-Fluoro-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(tributylstannyl)pyridine | |
CAS RN |
918542-03-7 |
Source


|
| Record name | 4-Fluoro-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)

![2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B1317788.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)




![2-[(4-Ethylphenyl)formamido]acetic acid](/img/structure/B1317811.png)




